1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Description

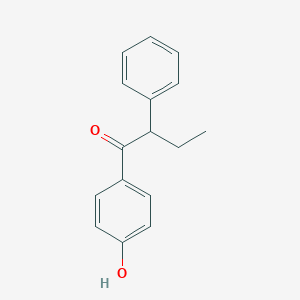

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15,17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUWVLSTAZVPHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280805 |

Source

|

| Record name | 1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-21-8 |

Source

|

| Record name | NSC18751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxyphenyl)-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.264.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, an α-aryl ketone of interest in chemical research and as a potential intermediate in drug development. The primary focus is on a robust and widely applicable method involving a two-step sequence: the Friedel-Crafts acylation of a protected phenol followed by a deprotection step. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents quantitative data in a structured format. Logical and experimental workflows are visualized using diagrams to enhance clarity for researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the α-aryl ketone family. These motifs are significant structural components in numerous bioactive compounds and pharmaceutical agents.[1][2] The efficient and selective synthesis of these molecules, particularly those bearing functional groups like a hydroxyl group on the aromatic ring, is a critical task in medicinal and organic chemistry.

This guide outlines the most viable synthetic strategy for this target molecule, which navigates the challenges associated with direct reactions on phenols. The preferred pathway involves the use of a protecting group for the phenol's hydroxyl function, ensuring high regioselectivity and yield.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most prominent and reliable method is the Friedel-Crafts acylation.

2.1. Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, used to install an acyl group onto an aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst.[3]

-

Direct Acylation of Phenol: While theoretically possible, the direct Friedel-Crafts acylation of phenol is often problematic. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs of the hydroxyl group, deactivating the ring towards electrophilic attack and potentially leading to side reactions or low yields.[4][5]

-

Acylation of a Protected Phenol: A more effective strategy involves protecting the hydroxyl group, typically as a methyl ether (anisole). The methoxy group is a strong ortho-, para-director, facilitating high regioselectivity for the desired para-substituted product. The synthesis is completed by a subsequent deprotection (demethylation) step to reveal the free hydroxyl group. This pathway is supported by the identification of 1-(4-methoxyphenyl)-2-phenylbutan-1-one as a key upstream intermediate.[6]

2.2. Alternative Rearrangement Reactions

Other advanced methods for synthesizing α-aryl ketones include:

-

Semipinacol Rearrangement: This involves the 1,2-aryl migration in α,α-diarylallylic alcohols, catalyzed by transition metals like cobalt, to produce enantioenriched α-aryl ketones.[1][2]

-

α-Ketol Rearrangement: This is an acid- or base-induced 1,2-migration of an aryl group in an α-hydroxy ketone.[7]

While powerful, these methods are generally more complex and substrate-specific than the Friedel-Crafts approach for this particular target. This guide will focus on the protected Friedel-Crafts acylation route due to its reliability and broad applicability.

Recommended Synthesis Pathway: Protected Friedel-Crafts Acylation

The recommended pathway proceeds in three main stages:

-

Preparation of the Acylating Agent: Synthesis of 2-phenylbutyryl chloride from 2-phenylbutyric acid.

-

Friedel-Crafts Acylation: Reaction of anisole with 2-phenylbutyryl chloride to form the intermediate, 1-(4-methoxyphenyl)-2-phenylbutan-1-one.

-

Deprotection: Demethylation of the intermediate to yield the final product, this compound.

Experimental Protocols

The following protocols are detailed procedures for the recommended synthesis pathway.

4.1. Stage 1: Preparation of 2-Phenylbutyryl Chloride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2-phenylbutyric acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-phenylbutyryl chloride is typically used in the next step without further purification.

4.2. Stage 2: Friedel-Crafts Acylation of Anisole

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Add a solution of 2-phenylbutyryl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[3]

-

Substrate Addition: Add anisole (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

4.3. Stage 3: Demethylation to Yield Final Product

-

Setup: Dissolve the purified 1-(4-methoxyphenyl)-2-phenylbutan-1-one (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

-

Reagent Addition: Add boron tribromide (BBr₃, 1.5 eq, typically as a 1M solution in DCM) dropwise.

-

Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Cool the reaction back to 0°C and slowly add methanol to quench the excess BBr₃, followed by the addition of water.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the recommended synthesis pathway. Yields are representative values based on typical outcomes for these reaction types.

| Stage | Reactants | Key Reagents/Catalyst | Solvent | Temp. | Time | Typical Yield |

| 1 | 2-Phenylbutyric Acid | Thionyl Chloride (SOCl₂) | Neat | Reflux | 2-3 h | >95% (crude) |

| 2 | Anisole, 2-Phenylbutyryl Chloride | Aluminum Chloride (AlCl₃) | DCM | 0°C to rt | 12-16 h | 75-85% |

| 3 | 1-(4-Methoxyphenyl)-2-phenylbutan-1-one | Boron Tribromide (BBr₃) | DCM | -78°C to rt | 3-5 h | 80-90% |

Visualization of Workflows

References

Physicochemical Properties of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and pharmacological screening. This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for the characterization of new chemical entities.

Core Physicochemical Properties

While experimental data for this compound is limited, the following table summarizes its basic molecular information and provides predicted values for key physicochemical parameters. These predictions are based on computational models for the closely related isomer, 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, and serve as valuable estimates in the absence of experimental data.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₁₆H₁₆O₂ | Biosynth |

| Molecular Weight | 240.3 g/mol | Biosynth[1] |

| CAS Number | 6966-21-8 | Biosynth[1] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted pKa (acidic) | ~10.09 (Phenolic OH) | (Predicted for a similar compound)[2] |

| Predicted LogP | 3.8 | PubChem (for isomer)[3] |

| Predicted Water Solubility | Low | General property of similar structures |

| Predicted Solubility in Organic Solvents | Soluble in Chloroform, Methanol | (Predicted for a similar compound)[2] |

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Boiling Point Determination (for high-boiling liquids or as an indicator for solids)

While this compound is expected to be a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic. The following describes a micro-scale method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Clamp and stand

Procedure:

-

Place a small amount of the substance (a few drops if liquid, or a small amount of melted solid) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological testing.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula or balance for solids

-

Graduated pipettes for liquids

-

A range of solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide)

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent.

-

Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent change in the amount of solid.

-

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Co-solvent (e.g., methanol or ethanol, as the compound is likely poorly water-soluble)

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acidic protons have been neutralized). This can be determined from the titration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

References

In-depth Technical Guide on 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble

This document serves as a technical guide concerning the chemical compound 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of information regarding the specific mechanism of action of this compound. The primary role of this compound, as indicated by the available data, appears to be that of a chemical intermediate in the synthesis of other molecules.

While a detailed exposition on a distinct biological mechanism of action for this specific compound is not possible at this time, this guide will provide a thorough account of its known chemical properties, its role in synthesis, and a brief discussion of the biological activities of structurally related compounds. This information may provide a foundational context for any future research into the potential bioactivity of this compound.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol .[1]

Synonyms:

Structural Information:

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol [1] |

| IUPAC Name | 2-(4-hydroxyphenyl)-1-phenylbutan-1-one[1] |

| InChI | InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3[1] |

| InChIKey | FXJSXWBPLHSRGP-UHFFFAOYSA-N[1] |

| SMILES | CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2[1] |

Role as a Chemical Intermediate

The predominant information available for this compound points to its utility as a precursor or intermediate in the synthesis of other, more complex molecules. For instance, it is listed as a downstream product of compounds like anisole and 2-phenylbutyric acid, and as an upstream product for the synthesis of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one. This latter compound is structurally related to tamoxifen, a well-known selective estrogen receptor modulator (SERM), suggesting that this compound may be a building block in the development of pharmacologically active agents.

Biological Activity of Structurally Related Compounds

Given the absence of direct data on the mechanism of action of this compound, an examination of structurally similar compounds can offer potential avenues for future investigation.

-

Butyrophenones: The butyrophenone chemical class, characterized by a 1-phenylbutan-1-one structure, includes compounds that are known to act as dopamine receptor antagonists and are utilized in the treatment of various mental disorders.[2] While this compound is a substituted butyrophenone, it is crucial to note that its specific substitutions would significantly alter its pharmacological profile compared to classical butyrophenones.

-

Phenolic Compounds: The presence of a hydroxyphenyl group is a common feature in many biologically active molecules, including flavonoids and other polyphenols. These compounds are known to possess a wide range of pharmacological effects. For example, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a metabolite of bisphenol A, has been shown to induce pancreatic β-cell death through pathways involving JNK/AMPK activation and endoplasmic reticulum stress.[3]

-

Raspberry Ketone and its Derivatives: 4-(4-Hydroxyphenyl)-butan-2-one, also known as raspberry ketone, is a structurally related natural phenolic compound. While it is primarily used in the fragrance and food industries, some studies have explored its biological activities. Furthermore, derivatives of raspberry ketone have been synthesized and investigated for activities such as antifungal properties.[4]

Postulated Areas for Future Research

Should research into the biological effects of this compound be undertaken, the following lines of inquiry could be considered based on its structural motifs:

-

Receptor Binding Assays: Screening against a panel of receptors, particularly dopamine and estrogen receptors, given the structural similarities to known active compounds.

-

Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes involved in key signaling pathways, such as kinases or phosphatases.

-

Cell-Based Assays: Assessing its effects on cell viability, proliferation, and apoptosis in various cell lines to identify any cytotoxic or cytostatic properties.

-

"Omics" Approaches: Utilizing transcriptomics, proteomics, or metabolomics to gain an unbiased view of the cellular pathways affected by the compound.

Conclusion

In its current state of documentation, this compound is best characterized as a chemical intermediate. There is no substantive, publicly available evidence to support a detailed mechanism of action. The information provided herein on its chemical nature and the biological activities of related structures is intended to serve as a foundational resource for any future scientific inquiry into this molecule. Further empirical investigation is required to elucidate any potential pharmacological properties and its corresponding mechanism of action.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It does not constitute a recommendation for any particular use or application of the compound described. All research should be conducted in accordance with established laboratory safety protocols and ethical guidelines.

References

- 1. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

Potential Biological Activities of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: An In-depth Technical Guide

Executive Summary

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with structural similarities to known biologically active molecules, particularly those interacting with the estrogen receptor. Analysis of structurally related compounds, such as tamoxifen analogs and other substituted butenes and ethenes, suggests that this compound may possess estrogenic or antiestrogenic properties. Furthermore, related chalcone structures indicate a potential for cytotoxic and anti-inflammatory activities. This whitepaper will delve into the biological activities of these related compounds, presenting quantitative data, experimental protocols, and relevant signaling pathways to build a predictive profile for this compound.

Structural Analogs and Inferred Biological Activities

The core structure of this compound, featuring a 4-hydroxyphenyl group and a phenyl group attached to a butane-1-one backbone, is reminiscent of several classes of compounds with well-documented biological effects.

Potential for Estrogen Receptor Modulation

The most compelling inferred activity for this compound is the modulation of the estrogen receptor (ER). This is based on its structural similarity to triphenylethylene antiestrogens like tamoxifen and related compounds.

A closely related analog, 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene, and its esters have demonstrated affinity for the estrogen receptor and selective antitumor activity against ER-positive mammary tumors.[1] Esterification of the hydroxyl groups of this compound was found to modulate its alkylating activity and growth inhibition of hormone-dependent (MCF-7) and hormone-independent (MDA) cell lines.[1] This suggests that the this compound scaffold has the potential to bind to the estrogen receptor.

Studies on a series of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes revealed high antiestrogenic activity with minimal agonistic potency.[2] The relative binding affinity (RBA) for the estrogen receptor and the inhibitory concentration (IC50) for antagonizing the effect of estradiol were determined for these compounds.

Table 1: Estrogen Receptor Binding and Antiestrogenic Activity of C2-Alkyl-Substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes

| Compound (Side Chain R) | Relative Binding Affinity (RBA, %) | IC50 for E2 Inhibition (nM) |

| H | 35.2 | 150 |

| Me | 32.1 | 30 |

| Et | 6.20 | 15 |

| CH2CF3 | 5.95 | 9 |

| n-Pr | 2.09 | 50 |

| Bu | 0.62 | 500 |

| 4-hydroxytamoxifen (4OHT) | Not Reported | 7 |

| (Data sourced from PubMed[2]) |

These findings indicate that the length of the alkyl side chain influences the antagonistic effects.[2] Despite their antiestrogenic activity, these compounds did not significantly affect the proliferation of hormone-dependent MCF-7 cells, unlike tamoxifen and 4-hydroxytamoxifen.[2]

Similarly, C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes have been shown to possess high estrogen receptor binding affinity and act as antagonists to the effects of estradiol.[3]

Table 2: Estrogen Receptor Binding and Antiestrogenic Activity of C2-Alkyl-Substituted 1,1,2-tris(4-hydroxyphenyl)ethenes

| Compound (Alkyl Group) | Relative Binding Affinity (RBA, %) | IC50 for E2 Inhibition (nM) |

| Me | 52.1 | 15 |

| Et | 29.6 | 10 |

| Prop | 4.03 | Not Reported |

| But | 0.95 | Not Reported |

| 4-hydroxytamoxifen (4OHT) | Not Reported | 7 |

| (Data sourced from PubMed[3]) |

These compounds exhibited low cytotoxic properties on the hormone-sensitive MCF-7 cell line, despite their potent antagonistic activity.[3]

Potential for Cytotoxic Activity

The α,β-unsaturated ketone core in chalcone derivatives, which also contain hydroxyphenyl and phenyl groups, is associated with cytotoxic activity. While this compound is a saturated ketone, the general structural motif suggests that cytotoxic potential should not be ruled out. For instance, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have demonstrated potent cytotoxic effects against various human cancer cell lines.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of related compounds, which could be adapted for the evaluation of this compound.

Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the estrogen receptor.

Protocol Workflow:

Caption: Workflow for Estrogen Receptor Binding Assay.

Luciferase Reporter Gene Assay for Estrogenic/Antiestrogenic Activity

This cell-based assay measures the ability of a compound to induce or inhibit gene transcription mediated by the estrogen receptor.

Protocol Workflow:

Caption: Workflow for Luciferase Reporter Gene Assay.

Signaling Pathways

Based on the analysis of related compounds, the primary signaling pathway potentially modulated by this compound is the estrogen receptor signaling pathway.

Estrogen Receptor Signaling Pathway

Upon binding of an agonist, the estrogen receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription. An antagonist would competitively bind to the ER, preventing this cascade.

Signaling Pathway Diagram:

Caption: Estrogen Receptor Signaling Pathway.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a potential for this compound to interact with the estrogen receptor. The data from related butenes and ethenes indicate that it may act as an antiestrogen. Furthermore, the possibility of cytotoxic activity, as suggested by related chalcone structures, warrants investigation.

Future research should focus on synthesizing this compound and evaluating its biological activity using the experimental protocols outlined in this guide. Key investigations should include:

-

Estrogen Receptor Binding Assays: To quantify its affinity for ERα and ERβ.

-

Cell-Based Reporter Gene Assays: To determine its estrogenic or antiestrogenic activity and potency.

-

Cell Proliferation Assays: Using ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines to assess its impact on cell growth.

-

Broader Cytotoxicity Screening: Against a panel of cancer cell lines to explore potential anticancer effects beyond ER modulation.

Such studies will elucidate the true biological profile of this compound and determine its potential as a lead compound for drug development.

References

- 1. Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical data for 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The document collates known identifiers and properties to serve as a foundational resource for researchers and professionals in drug development. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this guide presents the confirmed core identifiers and offers a generalized framework for further investigation.

Chemical Identity and Identifiers

This compound is a ketone derivative with a distinct chemical structure. The primary identifiers for this compound are crucial for accurate sourcing, cataloging, and regulatory purposes.

| Identifier | Value | Citation |

| CAS Number | 6966-21-8 | [1] |

| Molecular Formula | C16H16O2 | [1] |

| Molecular Weight | 240.3 g/mol | [1] |

| EINECS | 828-826-4 | [1] |

| Synonyms | No widely recognized synonyms found in searches. |

Physicochemical Properties

| Property | Value | Citation |

| Purity (Minimum) | 95% | [1] |

Synthesis and Upstream/Downstream Products

While a specific, detailed experimental protocol for the synthesis of this compound was not found, commercial suppliers indicate potential upstream precursors and downstream products, offering insights into its chemical context.

| Category | Compound Name |

| Upstream Products | anisole, 1-(4-hydroxyphenyl)-2-phenylethanone, 2-phenylbutyric acid, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, 1-(4-benzyloxyphenyl)-2-phenyl-butan-1-one, 4'-benzyloxy-2-phenylacetophenone |

| Downstream Product | 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one |

A generalized workflow for the synthesis and characterization of a chemical compound like this compound is presented below.

Caption: Generalized workflow for chemical synthesis, analysis, and screening.

Biological Activity and Signaling Pathways

There is a notable absence of published research detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Research on analogous compounds with structural similarities, such as certain chalcones and other ketone derivatives, has explored various biological activities, including anticancer properties. However, direct extrapolation of these activities to this compound is not scientifically sound without dedicated experimental validation.

For drug development professionals, the logical progression for a compound with a novel structure like this would involve a series of screening assays to determine its biological profile.

Caption: A simplified, hypothetical drug discovery and development process.

Conclusion

This compound, identified by CAS number 6966-21-8, remains a compound with limited characterization in the public domain. This guide provides the foundational identifiers and suggests a generalized framework for its synthesis and potential biological evaluation. Further empirical research is necessary to elucidate its physicochemical properties, establish detailed experimental protocols, and uncover any potential biological activities and mechanisms of action. This compound represents an opportunity for novel research in medicinal chemistry and drug discovery.

References

Spectral Analysis of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectral characterization of the organic compound 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. A comprehensive search of public spectral databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for this specific molecule. This guide, therefore, provides a detailed overview of the expected spectral characteristics based on its chemical structure, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a reference for researchers synthesizing or working with this compound and similar molecular architectures.

Introduction

This compound is a ketone derivative with a diarylbutan-1-one scaffold. Such structures are of interest in medicinal chemistry and materials science. Spectroscopic analysis is critical for the verification of the chemical structure and purity of synthesized compounds. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides standardized protocols for their acquisition.

Predicted Spectral Data

While experimental data is not available, the following tables summarize the expected spectral features of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would be complex due to the chirality at the second carbon, leading to diastereotopic protons in the ethyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 4.5 - 6.0 | Singlet (broad) | 1H |

| Aromatic H (on hydroxyphenyl ring, ortho to C=O) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic H (on phenyl ring) | 7.2 - 7.4 | Multiplet | 5H |

| Aromatic H (on hydroxyphenyl ring, meta to C=O) | 6.8 - 7.0 | Doublet | 2H |

| Methine H (-CH-) | 4.0 - 4.5 | Triplet or Doublet of Doublets | 1H |

| Methylene H (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H |

| Methyl H (-CH₃) | 0.8 - 1.1 | Triplet | 3H |

¹³C NMR (Carbon NMR): The carbon NMR would show distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 195 - 205 |

| Quaternary C (hydroxyphenyl, attached to -OH) | 160 - 165 |

| Quaternary C (phenyl, attached to butanone chain) | 140 - 145 |

| Quaternary C (hydroxyphenyl, attached to C=O) | 128 - 132 |

| Aromatic CH (hydroxyphenyl, ortho to C=O) | 130 - 135 |

| Aromatic CH (phenyl) | 125 - 130 |

| Aromatic CH (hydroxyphenyl, meta to C=O) | 115 - 120 |

| Methine CH | 50 - 60 |

| Methylene CH₂ | 25 - 35 |

| Methyl CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1670 - 1690 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| Analysis Type | Expected m/z Value | Interpretation |

| Molecular Ion (M⁺) | ~240.11 | Molecular weight of C₁₆H₁₆O₂ |

| Fragmentation | ~121.05 | Fragment corresponding to the hydroxyphenyl carbonyl cation [HOC₆H₄CO]⁺ |

| Fragmentation | ~119.09 | Fragment corresponding to the phenylpropyl cation [C₆H₅CH(CH₂CH₃)]⁺ |

| Fragmentation | ~91.05 | Tropylium ion [C₇H₇]⁺ from the phenyl group |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific solvent.

-

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. For direct analysis of the solid, Direct Analysis in Real Time (DART) could also be used.

-

Mass Analysis: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

An In-depth Technical Guide to the Structural Analogs of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. The focus is on providing detailed experimental methodologies, quantitative biological data, and visual representations of key processes to aid in further research and development in this area.

Core Structure and Analogs

The core structure, this compound, is a diarylbutan-1-one featuring a saturated ketone linker between the two phenyl rings. Its structural analogs can be broadly categorized into two main classes:

-

Saturated Analogs: These compounds retain the saturated butan-1-one backbone, with variations in the substitution patterns on the aromatic rings.

-

Unsaturated Analogs (Chalcones): A significant body of research exists for the α,β-unsaturated counterparts of this core structure, known as chalcones. These compounds, formally (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-ones and their derivatives, exhibit a distinct biological profile due to the presence of the reactive enone moiety.

This guide will cover the synthesis of the saturated core structure and present the biological data primarily available for the more extensively studied unsaturated chalcone analogs, highlighting the structural distinctions.

Synthesis of the Core Structure

The synthesis of this compound typically proceeds through a Friedel-Crafts acylation reaction, followed by deprotection of the phenolic hydroxyl group. A common strategy involves the acylation of a protected phenol, such as anisole (methoxybenzene), with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting methoxy-protected intermediate is then demethylated to yield the final product.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one and subsequent demethylation

This protocol is adapted from standard Friedel-Crafts acylation procedures.

Materials:

-

Anisole

-

2-Phenylbutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Boron tribromide (BBr₃) or other demethylating agent

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

Step 1: Friedel-Crafts Acylation

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to handle evolved HCl gas). Maintain an inert atmosphere using argon or nitrogen.

-

To the flask, add anhydrous dichloromethane (DCM).

-

Carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM with stirring. The suspension should be cooled in an ice bath.

-

Dissolve 2-phenylbutyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the 2-phenylbutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, add anisole (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Stir vigorously for 15-20 minutes until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)-2-phenylbutan-1-one.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Demethylation

-

Dissolve the purified 1-(4-methoxyphenyl)-2-phenylbutan-1-one in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) (1.5 equivalents) in DCM.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Biological Data of Structural Analogs

While extensive quantitative data for the saturated this compound analogs is limited in publicly available literature, a significant body of research has been conducted on the corresponding α,β-unsaturated analogs (chalcones). The following tables summarize the cytotoxic activity of a series of chalcone derivatives against various human cancer cell lines. It is important to note that the enone moiety in chalcones is a Michael acceptor and can react with biological nucleophiles, which may contribute significantly to their biological activity, a mechanism not available to the saturated analogs.

Table 1: Cytotoxic Activity of Chalcone Analogs (IC₅₀ in µM)

| Compound ID | Structure | A2780 (Ovarian) | MCF-7 (Breast) | PC-3 (Prostate) | LNCaP (Prostate) | Reference |

| Chalcone 1 | (E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | >100 | >100 | >100 | >100 | [1] |

| Chalcone 2 | (E)-1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 25.5 | 35.2 | 45.1 | 28.9 | [1] |

| Chalcone 3 | (E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85.3 | >100 | >100 | 92.7 | [1] |

| Chalcone 4 | (E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 40.1 | 55.8 | 62.3 | 48.6 | [1] |

Data is illustrative and compiled from representative literature.

Potential Mechanisms of Action and Signaling Pathways

Cytotoxicity and Apoptosis Induction in Chalcone Analogs

Many chalcone derivatives have been shown to exert their anticancer effects by inducing apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling events often involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.

// Nodes Chalcone [label="Chalcone Analog", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nStress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Chalcone -> ROS; ROS -> Mitochondria; Mitochondria -> Bax; Mitochondria -> Bcl2 [arrowhead=tee]; Bax -> CytochromeC; Bcl2 -> CytochromeC [arrowhead=tee]; CytochromeC -> Apoptosome; Apaf1 -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } DOT Caption: Intrinsic apoptosis pathway potentially induced by chalcone analogs.

Hypothetical Target for Saturated Analogs: NMDA Receptor Modulation

While direct evidence is lacking for this compound, some structurally related diaryl compounds are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. Antagonism of the NMDA receptor can have neuroprotective effects. The diarylbutanone scaffold could potentially bind to one of the allosteric sites on the NMDA receptor complex, modulating its activity. This remains a hypothesis that requires experimental validation.

// Nodes Glutamate [label="Glutamate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Glycine [label="Glycine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NMDAR [label="NMDA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog [label="Diarylbutanone\nAnalog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IonChannel [label="Ion Channel\n(Blocked)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx\n(Reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDAR; Glycine -> NMDAR; Analog -> NMDAR [label=" Hypothetical\n Antagonism", style=dashed, fontcolor="#202124"]; NMDAR -> IonChannel [arrowhead=tee]; IonChannel -> Ca_Influx [arrowhead=tee]; Ca_Influx -> Downstream [arrowhead=tee]; Downstream -> Neuroprotection; } DOT Caption: Hypothetical antagonism of the NMDA receptor by diarylbutanone analogs.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Drug Development Workflow

The development of novel analogs of this compound as therapeutic agents would typically follow a structured drug discovery and development pipeline.

// Nodes TargetID [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitGen [label="Hit Generation\n(e.g., HTS, Virtual Screening)", fillcolor="#FBBC05", fontcolor="#202124"]; HitToLead [label="Hit-to-Lead Optimization\n(SAR Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(ADME/Tox Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development\n(In vivo studies)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TargetID -> HitGen; HitGen -> HitToLead; HitToLead -> LeadOpt; LeadOpt -> Preclinical; Preclinical -> Clinical; } DOT Caption: A typical workflow for small molecule drug discovery.

This guide provides a foundational understanding of the structural analogs of this compound. While significant research has been conducted on the unsaturated chalcone analogs, the saturated core structure represents an area with potential for further exploration, particularly in investigating novel biological targets and mechanisms of action. The provided protocols and data serve as a starting point for researchers and drug development professionals interested in this chemical scaffold.

References

Unveiling the Therapeutic Potential of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a deoxybenzoin derivative with a chemical structure suggestive of diverse pharmacological activities. While direct research on this specific molecule is limited, analysis of structurally related compounds provides a compelling rationale for investigating its potential as a modulator of the immune system and endocrine pathways. This technical guide synthesizes the available evidence from analogous compounds to propose potential therapeutic targets, outlines relevant experimental methodologies for their validation, and presents hypothesized mechanisms of action through signaling pathway diagrams.

Introduction: The Deoxybenzoin Scaffold

Deoxybenzoins (1,2-diaryl-ethanones) are a class of organic compounds characterized by a core diarylethanone structure. This scaffold is present in various natural and synthetic molecules that exhibit a wide range of biological activities. The subject of this guide, this compound, belongs to this family. Its structure, featuring a hydroxyphenyl group, is particularly noteworthy as this moiety is often crucial for interactions with biological targets, such as estrogen receptors. Given the documented activities of other deoxybenzoin derivatives, this compound emerges as a candidate for drug discovery efforts, particularly in the areas of immunology and oncology.

Potential Therapeutic Targets

Based on the biological activities of structurally similar compounds, two primary therapeutic avenues are proposed for this compound: immunosuppression and estrogen receptor modulation.

Immunosuppression via T-Cell Apoptosis

Certain derivatives of deoxybenzoin have been shown to possess immunosuppressive properties.[1] The proposed mechanism involves the induction of apoptosis in activated T-lymphocytes, a critical process for dampening an overactive immune response. This suggests that this compound could be a therapeutic candidate for autoimmune diseases or in transplantation medicine to prevent organ rejection.

-

Primary Target: Activated T-lymphocytes.

-

Potential Mechanism: Induction of apoptosis.

Estrogen Receptor Modulation

Compounds with a 4-hydroxyphenyl group are known to interact with estrogen receptors (ERα and ERβ), acting as either agonists or antagonists.[2] This modulation can have profound effects on hormone-dependent tissues and is the basis for therapies against breast cancer and osteoporosis. The structural similarity of this compound to other known estrogen receptor modulators makes the estrogen receptor a high-priority potential target.[2][3]

-

Primary Target: Estrogen Receptors (ERα and ERβ).

-

Potential Mechanism: Competitive binding to the ligand-binding domain, leading to agonistic or antagonistic activity.

Quantitative Biological Data of Related Compounds

| Compound Class | Compound Example | Assay | Target | Activity Metric | Value | Reference |

| Deoxybenzoin Oxime | Compound 31 | T-Cell Proliferation | Activated T-Cells | SI (Selectivity Index) | >684.64 | [1] |

| Triphenylethylene | 1,1,2-tris(4-hydroxyphenyl)ethene derivative (3c) | E2-induced Luciferase Expression | Estrogen Receptor | IC50 | 10 nM | [3] |

| Triphenylethylene | 1,1,2-tris(4-hydroxyphenyl)ethene derivative (3b) | E2-induced Luciferase Expression | Estrogen Receptor | IC50 | 15 nM | [3] |

Hypothesized Signaling Pathways

T-Cell Apoptosis Induction

The following diagram illustrates a potential mechanism by which a deoxybenzoin derivative could induce apoptosis in activated T-cells.

Estrogen Receptor Signaling Modulation

This diagram shows the competitive binding of the compound to the estrogen receptor, thereby modulating gene transcription.

Key Experimental Methodologies

To validate the hypothesized therapeutic targets of this compound, the following experimental protocols are recommended.

T-Cell Proliferation and Apoptosis Assay

Objective: To determine the effect of the compound on the proliferation and viability of activated T-cells.

Methodology:

-

Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

T-Cell Activation: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and activate T-cells using anti-CD3 and anti-CD28 antibodies.

-

Compound Treatment: Add varying concentrations of this compound to the activated T-cell cultures. A vehicle control (e.g., DMSO) should be included.

-

Proliferation Assay: After 48-72 hours, assess T-cell proliferation using a BrdU or CFSE-based assay, analyzed by flow cytometry.

-

Apoptosis Assay: At the same time points, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

Estrogen Receptor Competitive Binding Assay

Objective: To measure the binding affinity of the compound for estrogen receptors.

Methodology:

-

Receptor Preparation: Utilize commercially available recombinant human ERα and ERβ ligand-binding domains (LBDs) or prepare cell lysates from ER-positive cell lines (e.g., MCF-7).

-

Radioligand: Use a tritiated estradiol ([³H]-E2) as the radioligand.

-

Competitive Binding: Incubate a fixed concentration of the receptor and [³H]-E2 with increasing concentrations of the test compound.

-

Separation: Separate bound from free radioligand using a method such as filtration over glass fiber filters.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the specific binding of [³H]-E2. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the analysis of its structural class provides a strong foundation for future research. The dual potential for immunosuppression and estrogen receptor modulation positions this compound as a versatile scaffold for drug development.

Future investigations should focus on:

-

In vitro validation: Performing the outlined experimental protocols to confirm the hypothesized biological activities and determine the potency and selectivity of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity and pharmacokinetic properties.

-

In vivo studies: Evaluating the efficacy and safety of promising candidates in relevant animal models of autoimmune disease or hormone-dependent cancers.

The exploration of this and related deoxybenzoin derivatives could lead to the discovery of novel therapeutics with significant clinical impact.

References

- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | 91221-46-4 [smolecule.com]

- 3. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, a butyrophenone derivative, holds a significant, albeit often unheralded, position in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, its critical role as a key intermediate in the synthesis of the pioneering selective estrogen receptor modulator (SERM), Tamoxifen, underscores its importance. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its discovery as a synthetic precursor, detailed synthesis methodologies, and its pivotal connection to the development of one of the most impactful drugs in the treatment of breast cancer.

Introduction

The discovery and development of new therapeutic agents is a complex process, often relying on the efficient and scalable synthesis of intricate molecular architectures. Within these synthetic pathways, specific chemical entities, known as intermediates, serve as crucial building blocks. This compound (CAS Number: 6966-21-8) is a prime example of such an intermediate, intrinsically linked to the history and production of Tamoxifen. Its chemical structure, featuring a 4-hydroxyphenyl group attached to a butan-1-one backbone with a phenyl substituent at the second carbon, provides the foundational scaffold for the subsequent elaboration into the final drug molecule. This guide will delve into the known history, synthesis, and chemical properties of this important, yet not widely studied, compound.

Discovery and Historical Context

The history of this compound is inextricably tied to the development of Tamoxifen in the 1960s at Imperial Chemical Industries (ICI). While the primary research focus was on the final Tamoxifen molecule and its biological activity, the synthesis of this and other related triphenylethylene compounds necessitated the development of reliable synthetic routes involving key intermediates. This compound emerged as a logical precursor due to its structural components, which could be readily modified to introduce the characteristic side chain and additional phenyl group of Tamoxifen. Its "discovery," therefore, was not as a compound with inherent biological activity but as a vital stepping stone in a larger synthetic endeavor. Chemical supplier databases confirm its availability and list its molecular formula as C16H16O2 with a molecular weight of approximately 240.30 g/mol .[1] One supplier explicitly notes its role as an intermediate in the synthesis of Tamoxifen.[2][3]

Synthesis and Experimental Protocols

Friedel-Crafts Acylation Approach

A logical and widely practiced method for the synthesis of such aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the synthesis would likely commence with a protected phenol, such as anisole (methoxybenzene).

-

Friedel-Crafts Acylation: Anisole would be reacted with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide). The reaction mixture would be stirred, likely at a reduced temperature initially, and then allowed to warm to room temperature.

-

Work-up: Upon completion, the reaction would be quenched by the slow addition of ice and hydrochloric acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure.

-

Purification of the Intermediate: The resulting crude product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, would be purified by a suitable method such as column chromatography or recrystallization.

-

Demethylation: The final step would involve the cleavage of the methyl ether to unveil the phenolic hydroxyl group. This can be achieved using strong demethylating agents like boron tribromide (BBr₃) in an inert solvent or by refluxing with hydrobromic acid.

-

Final Purification: The final product, this compound, would be purified by chromatography or recrystallization to yield the desired compound.

Role in Tamoxifen Synthesis

This compound is a pivotal precursor in several synthetic routes to Tamoxifen. The ketone functionality provides a reactive handle for the introduction of the third phenyl ring via a Grignard reaction, and the existing stereocenter can influence the stereochemical outcome of the final product.

Figure 2: Logical relationship of this compound in a Tamoxifen synthesis pathway.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or mechanism of action of this compound itself. Its primary significance lies in its role as a synthetic intermediate. Any biological evaluation would likely have been part of the internal drug discovery program at ICI during the development of Tamoxifen and its analogues. It is plausible that, due to its structural similarity to other butyrophenones, it might possess some affinity for various receptors, but this remains speculative without experimental evidence.

Quantitative Data

As no dedicated studies on the biological or pharmacological properties of this compound have been published, there is no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters to report in a tabular format.

Conclusion and Future Perspectives

This compound serves as a testament to the crucial role of synthetic intermediates in the development of life-saving medicines. While it may not possess the therapeutic accolades of its famous derivative, Tamoxifen, the field of medicinal chemistry is built upon the foundation of such unassuming molecules. For researchers and drug development professionals, understanding the synthesis and chemical properties of such intermediates is paramount for the innovation of new synthetic routes and the development of next-generation therapeutics. Future research could explore the potential for this compound or its derivatives to be repurposed or to serve as scaffolds for the development of new classes of drugs. A detailed, published, and optimized synthesis protocol would be a valuable contribution to the chemical literature. Further investigation into any latent biological activity, though not its primary role, could also yield unexpected and valuable scientific insights.

References

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one as a Metabolite: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one, focusing on its role as a metabolite of precursor compounds. The document outlines the primary metabolic pathways leading to its formation, presents an illustrative summary of quantitative data that would be sought in metabolic studies, and details the experimental protocols for its identification and quantification. This guide is intended for researchers, scientists, and drug development professionals investigating xenobiotic metabolism.

Introduction

This compound is a phenolic ketone that can be formed in biological systems through the metabolism of parent compounds. Its formation is significant as the addition of a hydroxyl group can alter the pharmacological and toxicological properties of the parent molecule, as well as its solubility and rate of excretion. Understanding the pathways to its formation is crucial for a complete metabolic profile of any drug or xenobiotic that may be converted to this molecule.

Metabolic Pathways of Formation

While direct and detailed metabolic studies for this compound are not extensively available in peer-reviewed literature, chemical precursor information strongly suggests its formation from parent compounds via common Phase I metabolic reactions. Two primary parent compounds are 1-(4-methoxyphenyl)-2-phenylbutan-1-one and 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one. The metabolic conversions involve O-dealkylation reactions, which are primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily in the liver.

-

O-Demethylation: The methoxy group of 1-(4-methoxyphenyl)-2-phenylbutan-1-one is removed, yielding the hydroxylated metabolite and formaldehyde.

-

O-Debenzylation: The benzyloxy group of 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one is cleaved to produce the hydroxylated metabolite and benzaldehyde.

These pathways are visualized in the diagram below.

Caption: Metabolic formation of this compound from precursors.

Quantitative Data from Metabolic Studies

Quantitative analysis is essential to understand the kinetics of metabolite formation. This data is typically generated from in vitro experiments using liver microsomes or hepatocytes. While specific experimental data for this compound is not publicly available, Table 1 provides an illustrative example of typical kinetic parameters that would be determined for a parent compound (designated here as "Parent Compound X").

| Parameter | Illustrative Value | Description |

| Apparent Km (μM) | 15.2 ± 3.5 | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (pmol/min/mg protein) | 250 ± 25 | The maximum rate of the metabolic reaction. |

| Intrinsic Clearance (CLint, μL/min/mg protein) | 16.4 | Ratio of Vmax to Km, representing the metabolic efficiency. |

Table 1: Illustrative In Vitro Kinetic Parameters for the Formation of this compound from a hypothetical parent compound in human liver microsomes. Note: These values are for demonstration purposes only.

Experimental Protocols

The following section details a representative protocol for an in vitro study aimed at identifying and quantifying the formation of this compound from a potential parent compound.

Objective

To characterize the metabolic conversion of a parent compound (e.g., 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one) to this compound using a subcellular liver fraction and to determine the enzyme kinetics of this reaction.

Materials and Reagents

-

Parent Compound: 1-(4-benzyloxyphenyl)-2-phenylbutan-1-one

-

Analytical Standard: this compound

-

Internal Standard (IS): A stable isotope-labeled analog of the metabolite or a structurally similar compound.

-

Liver Microsomes: Pooled human or animal (rat, dog) liver microsomes.

-

Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Quenching Solution: Ice-cold acetonitrile containing the internal standard.

Incubation Procedure

-

Preparation: Prepare stock solutions of the parent compound in a suitable organic solvent (e.g., DMSO, methanol). A series of dilutions are made to achieve the final desired concentrations for the assay.

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the parent compound solution.

-

Pre-incubation: Equilibrate the mixture by incubating for 5 minutes at 37°C in a shaking water bath.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubation: Continue the incubation at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of formation.

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of the ice-cold quenching solution.

-

Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a clean vial or 96-well plate for analysis.

Analytical Method: LC-MS/MS

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-